An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing the structural characteristics, predicted and analogous experimental data, and robust methodologies for its empirical determination.
Introduction: The Significance of Trifluoromethylated Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical and pharmacological properties. This is often due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. 6-(Trifluoromethyl)pyrazine-2-carboxylic acid, in particular, is a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in drug design and development.
Molecular Structure and Identification
A foundational understanding of a compound begins with its molecular structure and identity.
Chemical Structure
The chemical structure of 6-(trifluoromethyl)pyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position.
Diagram of the molecular structure of 6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Caption: Molecular structure of 6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 1060812-74-9 | [1][2] |
| Molecular Formula | C6H3F3N2O2 | [1][3] |
| Molecular Weight | 192.10 g/mol | [1][4] |
| Synonyms | 2-Pyrazinecarboxylic acid, 6-(trifluoromethyl)- | [1][3] |
Physicochemical Properties: A Tabulated Summary
The following table summarizes the available predicted and analogous experimental data for the key physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. It is important to note that while predicted values offer a useful approximation, they should be confirmed by empirical measurement.
| Property | Predicted Value | Analogous Experimental Value | Experimental Protocol |
| Melting Point | Not Available | 154-158 °C (for 6-(Trifluoromethyl)pyridine-2-carboxylic acid)[5] | Capillary Melting Point Method |
| Boiling Point | 274.6 ± 40.0 °C | Not Available | Not Applicable (likely decomposes) |
| Density | 1.575 ± 0.06 g/cm³ | Not Available | Pycnometry or Oscillating U-tube |
| pKa | 2.48 ± 0.10 | Not Available | Potentiometric Titration or UV-Vis Spectrophotometry |
| Solubility | Not Available | Soluble in water and polar organic solvents (based on pyrazine-2-carboxylic acid)[6] | Shake-Flask Method |
Detailed Methodologies for Experimental Determination
To ensure scientific rigor, the following sections detail the standard, validated protocols for determining the key physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Determination of Melting Point
The melting point is a critical indicator of purity. The capillary melting point method is a standard and reliable technique.
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurately observing the melting range. A rapid rate can lead to an artificially elevated and broad melting range.
Solubility Profile Determination (Shake-Flask Method)
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]
Workflow for the Shake-Flask Solubility Assay
Caption: The shake-flask method for determining equilibrium solubility.
Self-Validating System:
-
Use of Excess Solid: This ensures that the solution is saturated at equilibrium.
-
Equilibration Time: The concentration of the dissolved compound should be measured at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached, indicating equilibrium.[7]
-
Validated Analytical Method: The accuracy and precision of the analytical method used for quantification must be established to ensure reliable solubility data.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.
This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Expertise in Practice: The choice of solvent is critical. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The pKa value obtained in a co-solvent system is an apparent pKa (pKaapp) and may need to be extrapolated to determine the aqueous pKa.
This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for each of the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Note: Spectral data for 6-(trifluoromethyl)pyrazine-2-carboxylic acid may be available from commercial suppliers such as BLD Pharm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Key IR Absorptions:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C-F (Trifluoromethyl) | 1350 - 1150 | Stretching |
| C=N (Pyrazine Ring) | 1600 - 1450 | Stretching |
The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. While some experimental data is not yet publicly available, the provided protocols and analysis of analogous compounds offer a robust framework for researchers to empirically determine these properties. A thorough characterization of this important building block will undoubtedly facilitate its application in the design and synthesis of next-generation pharmaceuticals.
References
-
World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
- Avdeef, A. (2003).
- Streng, W. H. (1981). pKa prediction of phenols, carboxylic acids, and alcohols. University of Kansas.
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Chemical Transformation of Pyrazine Deriv
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
-
Indian Academy of Sciences. Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. [Link]
-
Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
ChemBK. methyl 6-(trifluoromethyl)pyrazine-2-carboxylate. [Link]
-
Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. [Link]
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NIH. Development of Methods for the Determination of pKa Values. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 3. 6-(trifluoromethyl)pyrazine-2-carboxylic acid | 1060812-74-9 [amp.chemicalbook.com]
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